molecular formula C19H15N5O2 B2661347 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034533-15-6

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2661347
CAS No.: 2034533-15-6
M. Wt: 345.362
InChI Key: KWNRREMXMWTQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Multi-Heterocyclic Amides

The exploration of heterocyclic amides began in the early 19th century with the isolation of pyrrole and furan derivatives. By the mid-20th century, the discovery of β-lactams (e.g., penicillin) underscored the therapeutic value of nitrogen- and oxygen-containing heterocycles. The 21st century witnessed a paradigm shift toward multi-heterocyclic systems, driven by the need for enhanced target specificity and metabolic stability. For example, α-haloamides emerged as versatile intermediates for constructing β-lactams via stereoselective C−N bond-forming reactions. Concurrently, hydraphiles—synthetic ionophores incorporating crown ethers and amides—demonstrated the role of conformational control in modulating biological activity. These milestones laid the groundwork for modern hybrids like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, which combines three distinct heterocycles to exploit synergistic electronic and steric effects.

Significance of Pyrazole-Furan-Pyrazine Hybrid Structures

The integration of pyrazole, furan, and pyrazine motifs confers unique physicochemical and pharmacological properties:

Heterocycle Role in Hybrid Structure Biological Relevance
Furan Electron-rich oxygen heterocycle; enhances π-π stacking with aromatic residues in proteins Improves binding affinity to kinase targets
Pyrazine Nitrogen-rich diazine; participates in hydrogen bonding and charge-transfer interactions Modulates solubility and metabolic stability
Pyrazole Five-membered ring with two adjacent nitrogens; acts as a bioisostere for carboxylic acids Enhances selectivity for inflammatory mediators

This tripartite design leverages furan’s lipophilicity, pyrazine’s polarity, and pyrazole’s hydrogen-bonding capacity to create a balanced pharmacokinetic profile. Recent studies on analogous systems, such as 1,3,4-trisubstituted β-lactams, demonstrate that such hybrids can achieve enantiomeric purity and stereochemical precision.

Evolution in Heterocyclic Medicinal Chemistry Research

Advances in synthetic methodologies have been pivotal in accessing complex heterocyclic amides. For instance, electrochemical processes using electrogenerated bases (EGBs) enable the construction of β-lactams from α-haloacetanilides. Similarly, ring-rearrangement metathesis (RRM) allows stereocontrolled synthesis of fused β-amino lactams with multiple chiral centers. The target compound’s benzamide core likely derives from Ullmann-type coupling or palladium-catalyzed amidation, techniques refined over the past decade to accommodate sensitive heterocyclic substrates. Furthermore, chlorination-thiation sequences, as reported for heterocyclic amide-to-thioamide conversions, highlight the versatility of post-synthetic modifications. These innovations underscore the compound’s alignment with cutting-edge synthetic strategies.

Positioning Within Contemporary Drug Discovery Frameworks

Modern drug discovery prioritizes polypharmacology—simultaneous modulation of multiple targets—to address complex diseases. The structural complexity of this compound positions it as a candidate for multitarget therapies. For example:

  • Antimicrobial Applications : Hydraphile-derived amides exhibit nanomolar activity against Bacillus subtilis, attributed to Na^+^ ionophoric activity. The pyrazine and furan moieties may similarly disrupt bacterial membrane potentials.
  • Oncology : Pyrazole-containing analogs inhibit kinases by competing with ATP binding, while furan derivatives intercalate DNA in cancer cells.
  • Anti-Inflammatory Pathways : Pyrazole’s bioisosteric mimicry of carboxyl groups enables prostaglandin synthase inhibition, a mechanism explored in NSAID development.

Table 1 summarizes key structural features and their hypothesized therapeutic roles:

Structural Feature Hypothesized Therapeutic Role Supporting Evidence
Benzamide backbone Serves as a rigid scaffold for spatial arrangement of heterocycles Analogous β-lactams show enhanced target engagement
3-(1H-Pyrazol-1-yl) substitution Modulates COX-2 selectivity via hydrogen bonding Pyrazole-based NSAIDs exhibit reduced gastrointestinal toxicity
N-((3-(Furan-2-yl)pyrazin-2-yl)methyl) group Enhances blood-brain barrier penetration due to moderate logP F

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRREMXMWTQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyrazine Intermediate: Starting with a furan derivative, the pyrazine ring can be constructed through a series of condensation reactions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives.

    Coupling Reactions: The final step involves coupling the pyrazine intermediate with the pyrazole derivative using amide bond formation techniques, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-pyrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and mechanism of action in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound’s multiple rings and functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (Target) Benzamide Pyrazine (furan-2-yl), Benzamide (pyrazol-1-yl) Amide, heteroaromatic rings Catalysis, drug discovery (speculative)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, N,O-bidentate group Amide, hydroxyl Metal-catalyzed C–H functionalization
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide Pyrazine (cyano), 3,5-bis(trifluoromethyl) Amide, cyano, trifluoromethyl Pharmaceutical intermediate
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide Benzamide Imidazole, isopropylurea Amide, imidazole, urea Pharmacological screening
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole, phenyl Amine, pyrazole Crystallography studies

Key Observations :

  • The target compound uniquely combines furan and pyrazole substituents, whereas analogs feature trifluoromethyl (lipophilic), imidazole (basic), or urea (hydrogen-bonding) groups.
  • Pyrazine rings are common in patent-derived compounds (e.g., ), often modified with electron-withdrawing groups (e.g., cyano, trifluoromethyl) to enhance stability or reactivity .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl groups in increase logP (lipophilicity), whereas the target’s furan (logP ~1.6) and pyrazole (moderately polar) may enhance aqueous solubility .
  • Hydrogen Bonding: Pyrazole (two adjacent N atoms) in the target vs. imidazole () or urea () alters hydrogen-bond donor/acceptor capacity, impacting target binding .
Spectroscopic Characterization
  • NMR : The target’s furan protons are expected near δ 6.3–7.4 ppm (aromatic), while pyrazole protons may appear as singlets (δ 7.5–8.5 ppm). This contrasts with trifluoromethyl signals (δ ~7.8–8.1 ppm) in .
  • IR : The amide C=O stretch (~1650–1680 cm⁻¹) is consistent across benzamide derivatives .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Furan Ring : Known for its reactivity and ability to engage in various biological interactions.
  • Pyrazine Moiety : Often associated with antitumor and antimicrobial properties.
  • 1H-Pyrazole and Benzamide : Contributes to the overall biological activity through various interactions with biological targets.

The molecular formula for this compound is C17H15N5OC_{17}H_{15}N_{5}O, with a molecular weight of approximately 305.33 g/mol.

Antitumor Activity

Research indicates that compounds containing pyrazine and furan moieties exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrazine can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of the furan ring may enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. The specific interactions of this compound with microbial targets could be a promising area for further research.

The mechanisms underlying the biological activities of this compound are still being elucidated. Potential mechanisms include:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for tumor growth.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and proliferation.
  • Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Pyrazine Derivatives : A study published in Journal of Medicinal Chemistry reported that pyrazine derivatives exhibited potent anticancer activity against several cancer cell lines, suggesting that the incorporation of furan may enhance this effect due to synergistic interactions .
  • Antimicrobial Evaluation : A recent investigation found that compounds with furan and pyrazole rings displayed significant antimicrobial activity against Gram-positive bacteria, indicating their potential as lead compounds for antibiotic development.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
AntitumorInduces apoptosis; inhibits angiogenesis
AntimicrobialEffective against Gram-positive bacteria
MechanismsInhibition of key enzymes; modulation of signaling pathways

Q & A

Q. What are the key synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, similar benzamide derivatives are prepared by reacting substituted pyrazine intermediates with activated benzoyl chlorides under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF . Yield optimization can be achieved by:

  • Controlling reaction temperature (e.g., room temperature for coupling steps to avoid side reactions).
  • Using catalysts like Pd-based reagents for cross-coupling reactions.
  • Purifying intermediates via column chromatography or recrystallization to minimize impurities .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR : Essential for confirming substituent positions on the pyrazine and benzamide moieties (e.g., furan protons at δ 6.5–7.5 ppm; pyrazole protons as singlets near δ 8.0 ppm) .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide; C-N stretches at ~1250 cm⁻¹) .
  • TLC/HPLC : Monitors reaction progress and purity (e.g., silica gel TLC with ethyl acetate/hexane eluents) .

Q. What are common impurities or byproducts encountered during synthesis, and how can they be identified?

Common impurities include:

  • Unreacted starting materials (e.g., residual pyrazine or benzoyl chloride derivatives), detected via TLC with UV visualization.
  • Hydrolysis byproducts (e.g., free carboxylic acids from benzamide degradation under acidic conditions), identified by LC-MS or 1H NMR .
  • Cross-coupling byproducts (e.g., homocoupled furans), resolved using preparative HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding pyrazine-furan interactions?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or WinGX software can:

  • Determine dihedral angles between the pyrazine and furan rings to assess π-π stacking or steric hindrance.
  • Validate hydrogen bonding between the benzamide carbonyl and pyrazole NH groups (e.g., O···H distances < 2.5 Å) .
  • Refine anisotropic displacement parameters to confirm thermal motion and disorder in flexible substituents .

Q. What methodologies are recommended for analyzing conflicting biological activity data across different assay systems?

  • Dose-response normalization : Compare IC₅₀ values in cell-based vs. enzyme inhibition assays to account for membrane permeability differences .
  • Assay controls : Use reference compounds (e.g., known kinase inhibitors) to validate target engagement in diverse systems.
  • Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify assay-specific variables (e.g., pH, serum proteins) impacting activity .

Q. How can computational modeling predict the compound's binding affinity to biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity at the pyrazine-furan junction .
  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the benzamide moiety and hydrophobic contacts with the furan ring .

Q. What strategies address low solubility in pharmacological testing?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
  • Prodrug derivatization : Introduce phosphate or acetate groups at the pyrazole NH position to improve bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.